Cdk9-IN-24

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cdk9-IN-24 is a small molecule inhibitor that targets cyclin-dependent kinase 9 (CDK9). CDK9 is a crucial enzyme involved in the regulation of transcription elongation by RNA polymerase II. By inhibiting CDK9, this compound can modulate gene expression, making it a valuable compound in cancer research and other therapeutic areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk9-IN-24 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and yield. This process may include optimization of reaction conditions, purification techniques, and quality control measures .

Chemical Reactions Analysis

Types of Reactions

Cdk9-IN-24 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Scientific Research Applications

Cdk9-IN-24 has a wide range of scientific research applications, including:

Cancer Research: Inhibiting CDK9 can suppress the transcription of oncogenes, making this compound a potential therapeutic agent for various cancers.

Biology: Studying the role of CDK9 in transcriptional regulation and its impact on cellular processes.

Industry: Potential use in the development of new drugs and therapeutic strategies.

Mechanism of Action

Cdk9-IN-24 exerts its effects by inhibiting the activity of CDK9, which is a key regulator of transcription elongation. CDK9 forms a complex with cyclin T1, known as positive transcription elongation factor b (P-TEFb). This complex phosphorylates the C-terminal domain of RNA polymerase II, allowing it to transition from transcription initiation to elongation. By inhibiting CDK9, this compound disrupts this process, leading to reduced transcription of genes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Flavopiridol: A first-generation CDK inhibitor that targets multiple CDKs, including CDK9.

Toyocamycin: A natural compound that selectively inhibits CDK9.

Meriolins: Synthetic inhibitors derived from natural compounds that target CDK9.

Uniqueness of Cdk9-IN-24

This compound is unique due to its high selectivity for CDK9, which reduces off-target effects and enhances its therapeutic potential. Its ability to specifically inhibit CDK9 makes it a valuable tool in research and potential therapeutic applications .

Biological Activity

Cdk9-IN-24 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a critical regulator of transcription in various cancers. This compound has garnered attention for its potential therapeutic applications, particularly in aggressive cancer types such as triple-negative breast cancer (TNBC) and small cell lung cancer (SCLC). This article will explore the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and implications for cancer therapy.

CDK9 is part of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNA polymerase II. This phosphorylation is crucial for the transition from transcription initiation to elongation, allowing for the production of mRNA necessary for cell survival and proliferation. Inhibition of CDK9 disrupts this process, leading to reduced expression of oncogenes and pro-survival factors, thus promoting apoptosis in cancer cells.

Efficacy in Preclinical Studies

Recent studies have demonstrated the efficacy of this compound in various cancer models. Here are key findings:

-

Triple-Negative Breast Cancer (TNBC) :

- A study involving this compound showed significant inhibition of cell proliferation across multiple TNBC cell lines. The compound was tested at concentrations ranging from 150 nM to 1200 nM, demonstrating a dose-dependent reduction in viability and induction of G2/M cell cycle arrest .

- In vivo experiments indicated that oral administration of this compound resulted in tumor growth inhibition without evident toxicity to normal tissues .

-

Small Cell Lung Cancer (SCLC) :

- In SCLC models, CDK9 inhibition led to a marked decrease in anti-apoptotic proteins such as MCL-1 and cFLIP, resulting in enhanced intrinsic apoptosis. The compound displayed high efficacy against chemotherapy-resistant SCLC cells, significantly reducing tumor growth and improving survival rates in animal models .

Table 1: Efficacy of this compound in Various Cancer Types

| Cancer Type | Model Type | Concentration (nM) | Effect on Proliferation | Mechanism of Action |

|---|---|---|---|---|

| Triple-Negative Breast Cancer | Cell Lines | 150-1200 | Significant reduction | G2/M cell cycle arrest |

| In Vivo Models | Oral Administration | Tumor growth inhibition | Selective targeting of CDK9 | |

| Small Cell Lung Cancer | Cell Lines | Variable | High efficacy | Reduction of MCL-1 and cFLIP; intrinsic apoptosis |

Case Studies

Case Study 1: TNBC Response to this compound

In a preclinical study targeting TNBC, researchers utilized patient-derived organoids to assess the therapeutic potential of this compound. The results indicated that treatment led to an approximately 80% reduction in phosphorylated Ser2 on RNA polymerase II after a 6-hour exposure at optimal concentrations, confirming effective CDK9 inhibition .

Case Study 2: SCLC Resistance Mechanisms

Another study focused on SCLC demonstrated that this compound effectively overcame resistance mechanisms associated with traditional chemotherapy. The compound not only induced apoptosis but also altered the expression profiles of key oncogenes involved in cell survival .

Properties

Molecular Formula |

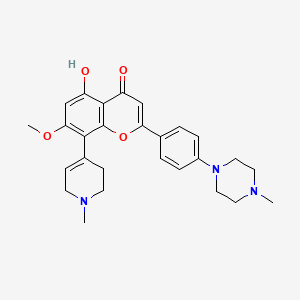

C27H31N3O4 |

|---|---|

Molecular Weight |

461.6 g/mol |

IUPAC Name |

5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-[4-(4-methylpiperazin-1-yl)phenyl]chromen-4-one |

InChI |

InChI=1S/C27H31N3O4/c1-28-10-8-19(9-11-28)25-24(33-3)17-22(32)26-21(31)16-23(34-27(25)26)18-4-6-20(7-5-18)30-14-12-29(2)13-15-30/h4-8,16-17,32H,9-15H2,1-3H3 |

InChI Key |

DQKKUVSYKRLEBM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=C(C=C4O)OC)C5=CCN(CC5)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.